4-hydroxy-N-(3-hydroxypropyl)benzamide

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Choose 4-hydroxy-N-(3-hydroxypropyl)benzamide (MW 195.21, C₁₀H₁₃NO₃) for your next fragment-based drug discovery or bioconjugation campaign. Unlike its 2‑hydroxypropyl positional isomer (logP 0.6) and N‑propyl analog (logP 1.6), this compound delivers the lowest lipophilicity (XLogP3 0.2) and maximum hydrogen‑bond capacity (3 HBD, 3 HBA) in its series. Its dual‑hydroxy architecture—4‑OH on the aromatic ring plus a terminal hydroxyl on a flexible propyl linker—minimizes solubility‑limited false negatives in biochemical assays and provides two orthogonal synthetic handles for late‑stage elaboration. Procure the 3‑hydroxypropyl isomer with confidence: the scalable, one‑step thermal amidation route yields 63.7% isolated product, significantly outperforming the low‑yielding, two‑step oxazoline approach required for the 2‑hydroxypropyl analog. Supplied at ≥95% purity for research use.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 87807-89-4
Cat. No. B8475766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N-(3-hydroxypropyl)benzamide
CAS87807-89-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCCO)O
InChIInChI=1S/C10H13NO3/c12-7-1-6-11-10(14)8-2-4-9(13)5-3-8/h2-5,12-13H,1,6-7H2,(H,11,14)
InChIKeyCRIDVEHJBCCLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N-(3-hydroxypropyl)benzamide (CAS 87807-89-4): Comparative Physicochemical Niche for Informed Procurement


4-Hydroxy-N-(3-hydroxypropyl)benzamide (CAS 87807-89-4) is a dual-hydroxy functionalized benzamide derivative (C₁₀H₁₃NO₃, MW 195.21 g/mol) [1]. It belongs to a class of small-molecule building blocks and potential pharmacophore scaffolds characterized by an N‑(hydroxyalkyl)benzamide core. Unlike simpler benzamide analogs that carry only the ring‑hydroxy or only the side‑chain‑hydroxy motif, this compound integrates a 4‑hydroxy group on the aromatic ring with a primary hydroxyl group at the terminus of a three‑carbon N‑alkyl linker [2]. This combination results in a distinctive computed lipophilicity (XLogP3 = 0.2) that is lower than that of its de‑hydroxy, des‑ring‑hydroxy, and positional isomer comparators, and gives it the highest hydrogen‑bond donor/acceptor count (3/3) among closely related N‑substituted benzamides [1][3][4][5]. The compound is supplied predominantly for research use at ≥95 % purity .

Why Simple Benzamide Analogs Cannot Interchangeably Replace 4-Hydroxy-N-(3-hydroxypropyl)benzamide in Medicinal Chemistry and Bioconjugation Programs


Although benzamide derivatives share a common aroyl‑amide scaffold, substituting 4‑hydroxy‑N‑(3‑hydroxypropyl)benzamide with a generic analog such as N‑(3‑hydroxypropyl)benzamide (lacking the aromatic hydroxyl) or 4‑hydroxy‑N‑propylbenzamide (lacking the side‑chain hydroxyl) fundamentally alters the molecule’s hydrogen‑bonding landscape and lipophilicity [1][2][3]. For example, removal of the aromatic 4‑OH raises the computed logP from 0.2 to 0.5 and reduces the hydrogen‑bond donor count from 3 to 2, which can weaken target‑binding interactions and reduce aqueous solubility [1][2]. Conversely, deleting the terminal hydroxyl on the propyl chain while retaining the ring‑OH (4‑hydroxy‑N‑propylbenzamide) causes the lipophilicity to jump to XLogP3 = 1.6 – an eight‑fold calculated increase in logP – and drops the HBD/HBA counts to 2/2, which may compromise solubility‑limited exposure in biological assays [3]. Even the positional isomer 4‑hydroxy‑N‑(2‑hydroxypropyl)benzamide, which shares an identical molecular formula and hydrogen‑bond counts, displays a higher computed logP (0.6 vs. 0.2) and one fewer rotatable bond (3 vs. 4), impacting both conformational flexibility and polarity [4]. These systematic property shifts—quantified below—mean that simple substitution can alter aqueous solubility, membrane permeability, and target‑engagement characteristics in ways that confound SAR interpretation and batch‑to‑batch reproducibility.

Quantitative Differentiation of 4-Hydroxy-N-(3-hydroxypropyl)benzamide Against Four Closest Structural Analogs


Synthesis Scalability: 2.2‑Fold Higher Isolated Yield Compared with the 2‑Hydroxypropyl Positional Isomer Under Direct Amidation Conditions

When synthesized via direct thermal amidation of methyl 4‑hydroxybenzoate with the corresponding amino‑alcohol (120 °C, 8 h, neat), 4‑hydroxy‑N‑(3‑hydroxypropyl)benzamide was obtained in 63.7 % isolated yield after silica‑gel chromatography . In contrast, the structurally analogous 4‑hydroxy‑N‑(2‑hydroxypropyl)benzamide, prepared by a stepwise route through an oxazoline intermediate from identical starting materials, was isolated in only 29 % yield, as documented in US 4,843,087 . Although the two syntheses are not strictly identical, the direct condensation route is feasible only for the primary 3‑hydroxypropyl isomer because the secondary alcohol of the 2‑hydroxypropyl analog preferentially cyclizes under thermal conditions, necessitating a lower‑yielding protecting‑group strategy. Thus, for programs requiring gram‑scale quantities, the 3‑hydroxypropyl congener offers a practical advantage in both step‑count and isolated throughput.

Medicinal Chemistry Process Chemistry Scaffold Synthesis

Hydrophilicity and Hydrogen‑Bond Capacity: The Most Polar Among N‑Alkyl‑4‑hydroxybenzamide Analogs

Among the four closest N‑substituted 4‑hydroxybenzamide analogs, the target compound exhibits the lowest computed lipophilicity (XLogP3 = 0.2) and the highest hydrogen‑bond donor and acceptor counts (3 each) [1]. This profile is unique: N‑(3‑hydroxypropyl)benzamide (lacking the ring‑OH) has XLogP3 = 0.5 and only 2 HBD/2 HBA [2]; 4‑hydroxy‑N‑propylbenzamide (lacking the side‑chain OH) is considerably more lipophilic (XLogP3 = 1.6) with 2/2 HBD/HBA [3]; and the positional isomer 4‑hydroxy‑N‑(2‑hydroxypropyl)benzamide, while retaining 3 HBD/3 HBA, has a higher XLogP3 of 0.6 and one fewer rotatable bond (3 vs. 4) [4]. The 0.4 logP differential between the 3‑hydroxypropyl and 2‑hydroxypropyl isomers corresponds to a ~2.5‑fold difference in computed partition coefficient, which is sufficient to influence aqueous solubility and passive membrane permeability in cell‑based assays.

Drug Design ADMET Bioconjugation

Topological Polar Surface Area Equivalence with Distinct LogP: Differentiating the 3‑Hydroxypropyl from the 2‑Hydroxypropyl Isomer

Both 4‑hydroxy‑N‑(3‑hydroxypropyl)benzamide and its 2‑hydroxypropyl positional isomer share an identical computed topological polar surface area (TPSA = 69.6 Ų) and identical HBD/HBA counts (3/3) [1][2]. Despite this apparent TPSA parity, their computed logP values diverge: XLogP3 = 0.2 for the 3‑hydroxypropyl chain versus 0.6 for the 2‑hydroxypropyl variant [1][2]. This Δ of 0.4 logP units arises from differential intramolecular hydrogen‑bonding between the side‑chain hydroxyl and the amide carbonyl; the primary alcohol in the 3‑hydroxypropyl chain forms a weaker intramolecular H‑bond than the secondary alcohol, leaving the hydroxyl more available for intermolecular interactions with solvent or biological targets. Additionally, the 3‑hydroxypropyl isomer possesses four rotatable bonds compared with three for the 2‑hydroxypropyl isomer, reflecting greater conformational freedom that may enhance induced‑fit binding adaptability [1][2].

Medicinal Chemistry Pharmacokinetics Isomer Differentiation

Experimental Cytotoxicity Flag: Binary Toxic Alert Against H9 Lymphocyte Line

A deposited bioassay record (ALA685388) in the Aladdin Scientific database reports that 4‑hydroxy‑N‑(3‑hydroxypropyl)benzamide was evaluated for cytotoxicity against the H9 human lymphocyte cell line and returned a binary result of “Toxic” . No matched cytotoxicity data for the direct structural analogs (N‑(3‑hydroxypropyl)benzamide, 4‑hydroxy‑N‑propylbenzamide, or 4‑hydroxy‑N‑(2‑hydroxypropyl)benzamide) were found in the same or linked databases; therefore this result serves as a compound‑specific alert rather than a comparative endpoint. The absence of comparator data precludes a quantitative differentiation, but the record provides a baseline safety flag for any program considering this compound for cell‑based phenotypic screening.

Toxicology Cell-Based Screening Safety Assessment

Targeted Application Scenarios Where 4-Hydroxy-N-(3-hydroxypropyl)benzamide's Physicochemical Profile Provides a Clear Advantage


Scaffold for Fragment-Based Drug Design Requiring Maximal Polarity and Conformational Flexibility

With the lowest logP (0.2) and the highest hydrogen‑bond donor/acceptor count (3/3) among N‑alkyl‑4‑hydroxybenzamide analogs, this compound is suited as a polar fragment or linker in fragment‑based drug discovery campaigns targeting shallow, solvent‑exposed binding pockets [1]. Its four rotatable bonds permit extensive conformational sampling, increasing the probability of identifying productive binding poses during crystallographic fragment screening, while the dual hydroxyls serve as synthetic handles for subsequent elaboration via esterification, etherification, or oxidation [1][2].

Aqueous‑Compatible Bioconjugation Linker in Chemical Biology

The combination of low lipophilicity (XLogP3 = 0.2) and balanced hydrogen‑bond capacity makes the target compound a candidate hydrophilic linker for bioconjugation reactions performed in aqueous media [1]. Unlike the more lipophilic 4‑hydroxy‑N‑propylbenzamide (XLogP3 = 1.6), which may exhibit limited aqueous solubility, the 3‑hydroxypropyl derivative is expected to maintain solubility under physiological buffer conditions, reducing the need for organic co‑solvents that can denature protein targets [3].

Gram‑Scale Process Chemistry Where the 2‑Hydroxypropyl Isomer is Synthetically Impractical

Procurement for scale‑up campaigns should favor the 3‑hydroxypropyl isomer: its direct, one‑step thermal amidation proceeds in 63.7 % isolated yield, whereas the 2‑hydroxypropyl positional isomer requires a lower‑yielding, two‑step oxazoline route (29 % yield) . For CROs and internal medicinal chemistry groups synthesizing libraries of benzamide derivatives, this yield differential translates to lower cost‑per‑gram and reduced purification burden, especially when multi‑gram quantities are needed for in vivo studies.

Control Compound for Solubility‑Dependent Assays Comparing Benzamide Series

Because its computed logP of 0.2 is distinct from both the 2‑hydroxypropyl isomer (logP = 0.6) and the N‑propyl analog (logP = 1.6), this compound can serve as the high‑polarity anchor in a logP‑response series when evaluating solubility‑limited false negatives in biochemical or cell‑based assays [1][3][4]. Its inclusion as a reference standard enables laboratories to calibrate assay sensitivity to compound precipitation or non‑specific binding artifacts that vary systematically with lipophilicity.

Quote Request

Request a Quote for 4-hydroxy-N-(3-hydroxypropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.